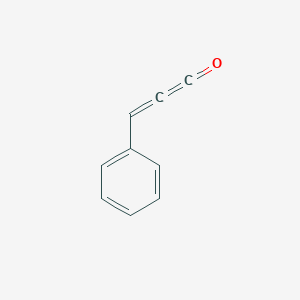
1,2-Propadien-1-one, 3-phenyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propadien-1-one, 3-phenyl-(9CI), also known as 1,2-Propadien-1-one, 3-phenyl-(9CI), is a useful research compound. Its molecular formula is C9H6O and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propadien-1-one, 3-phenyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propadien-1-one, 3-phenyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1,2-Propadien-1-one, 3-phenyl-(9CI) is widely used as a building block in organic synthesis due to its reactivity. It participates in various chemical reactions such as:
- Michael Addition : This compound can act as an electrophile in Michael addition reactions, allowing for the formation of complex molecules with high stereochemical control.
- Aldol Reactions : It can also engage in aldol condensation reactions to produce β-hydroxy ketones, which are important intermediates in organic synthesis.
Pharmaceutical Applications
The compound has garnered attention for its potential pharmaceutical applications. Some notable uses include:
- Antimicrobial Activity : Studies have shown that derivatives of 1,2-propadien-1-one exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Agents : Research indicates that certain analogs may possess anticancer properties by inducing apoptosis in cancer cells.
Material Science
In material science, 1,2-propadien-1-one, 3-phenyl-(9CI) is utilized for:
- Polymerization : It serves as a monomer in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and thermal properties.
- Dyes and Pigments : The compound can be modified to create dyes and pigments used in various applications, including textiles and coatings.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Applied Microbiology demonstrated that derivatives of 1,2-propadien-1-one showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institute explored the anticancer effects of phenyl vinyl ketone derivatives on human cancer cell lines. The findings indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Propriétés
Numéro CAS |
171859-61-3 |
|---|---|
Formule moléculaire |
C9H6O |
Poids moléculaire |
130.14 g/mol |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-7H |
Clé InChI |
PZNXMMXGDNXAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C=C=O |
SMILES canonique |
C1=CC=C(C=C1)C=C=C=O |
Synonymes |
1,2-Propadien-1-one, 3-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















